[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine
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Overview
Description
[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine is a chemical compound with the molecular formula C8H16N4 and a molecular weight of 168.244. This compound is characterized by the presence of an azidomethyl group attached to a cyclohexyl ring, which is further connected to a methanamine group. The compound’s structure and properties make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine typically involves the introduction of an azidomethyl group to a cyclohexyl ring followed by the attachment of a methanamine group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Azidation Reaction: This involves the conversion of a suitable precursor, such as a halomethylcyclohexane, to the azidomethyl derivative using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Reductive Amination: The azidomethylcyclohexane can then undergo reductive amination with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent, enabling selective labeling and modification of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. Additionally, the compound’s amine group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine can be compared with other azidomethyl derivatives and cyclohexylamines:
Similar Compounds:
Uniqueness: The combination of the azidomethyl and methanamine groups in this compound provides unique reactivity and versatility, making it a valuable compound in various applications.
Properties
IUPAC Name |
[(1R,3S)-3-(azidomethyl)cyclohexyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c9-5-7-2-1-3-8(4-7)6-11-12-10/h7-8H,1-6,9H2/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFVGGFGLMEMLM-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CN=[N+]=[N-])CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)CN=[N+]=[N-])CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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